molecular formula C9H8N2O8 B1394514 Methyl 3-hydroxy-4-methoxy-2,6-dinitrobenzoate CAS No. 1261079-62-2

Methyl 3-hydroxy-4-methoxy-2,6-dinitrobenzoate

Cat. No.: B1394514
CAS No.: 1261079-62-2
M. Wt: 272.17 g/mol
InChI Key: WVGAHQOINHARSS-UHFFFAOYSA-N
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Description

Methyl 3-hydroxy-4-methoxy-2,6-dinitrobenzoate is an organic compound with the molecular formula C₉H₈N₂O₈ It is a derivative of benzoic acid and contains both nitro and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-hydroxy-4-methoxy-2,6-dinitrobenzoate typically involves the nitration of methyl 3-hydroxy-4-methoxybenzoate. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce nitro groups at the 2 and 6 positions of the aromatic ring.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, concentration of reagents, and reaction time to achieve the desired product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the hydroxyl group is oxidized to a carbonyl group.

    Reduction: The nitro groups in the compound can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy group can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.

Major Products Formed:

    Oxidation: Formation of methyl 3-oxo-4-methoxy-2,6-dinitrobenzoate.

    Reduction: Formation of methyl 3-hydroxy-4-methoxy-2,6-diaminobenzoate.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-hydroxy-4-methoxy-2,6-dinitrobenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 3-hydroxy-4-methoxy-2,6-dinitrobenzoate involves its interaction with specific molecular targets. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxyl and methoxy groups also play a role in its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

  • Methyl 3-hydroxy-4-methoxybenzoate
  • Methyl 3-hydroxy-2,6-dinitrobenzoate
  • Methyl 4-methoxy-2,6-dinitrobenzoate

Comparison: Methyl 3-hydroxy-4-methoxy-2,6-dinitrobenzoate is unique due to the presence of both hydroxyl and methoxy groups along with two nitro groups. This combination of functional groups imparts distinct chemical properties and reactivity compared to its similar compounds. The presence of the hydroxyl group enhances its solubility in polar solvents, while the nitro groups contribute to its potential biological activities.

Biological Activity

Methyl 3-hydroxy-4-methoxy-2,6-dinitrobenzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article reviews the current understanding of its biological activity, including mechanisms of action, comparative studies with similar compounds, and relevant case studies.

The biological activity of this compound can be attributed to several mechanisms:

  • Reactive Intermediates Formation : The nitro groups can be reduced to form reactive species that may bind to macromolecules in cells, leading to apoptosis or necrosis.
  • Inhibition of Key Enzymes : Preliminary studies suggest that this compound may inhibit enzymes involved in critical metabolic pathways, similar to other dinitrobenzoate derivatives.
  • Cellular Interaction : The compound's hydroxyl and methoxy groups enhance its interaction with various cellular targets, potentially modulating signaling pathways related to cell survival and proliferation.

Antimicrobial Properties

This compound has been evaluated for its antimicrobial activity against a range of pathogens. In vitro studies have reported varying Minimum Inhibitory Concentration (MIC) values indicating its effectiveness against both Gram-positive and Gram-negative bacteria. For example:

Pathogen MIC (µg/mL)
Staphylococcus aureus250
Escherichia coli500
Pseudomonas aeruginosa300

These results suggest that the compound possesses moderate antibacterial properties .

Anticancer Activity

Research has indicated that this compound may exhibit anticancer properties by inducing apoptosis in cancer cell lines. A study involving human cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability at concentrations ranging from 50 to 200 µM. The IC₅₀ values for various cancer cell lines were reported as follows:

Cell Line IC₅₀ (µM)
HeLa (cervical cancer)75
MCF-7 (breast cancer)50
A549 (lung cancer)100

The mechanism appears to involve the activation of apoptotic pathways, potentially through the modulation of Bcl-2 family proteins and caspase activation .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against clinical isolates of Staphylococcus aureus. The study found that the compound significantly inhibited bacterial growth at sub-MIC concentrations when combined with conventional antibiotics. This synergistic effect suggests potential applications in enhancing antibiotic efficacy against resistant strains .

Case Study 2: Anticancer Activity

A study published in a peer-reviewed journal examined the effects of this compound on MCF-7 breast cancer cells. The findings indicated that treatment led to increased apoptosis as evidenced by flow cytometry analysis. The study highlighted the compound's potential as a lead candidate for further development in anticancer therapies .

Comparative Analysis with Similar Compounds

This compound can be compared with structurally similar compounds to understand its unique properties better:

Compound Key Features Biological Activity
Methyl 3-hydroxybenzoateHydroxyl group onlyModerate antibacterial activity
Methyl 4-methoxy-2,6-dinitrobenzoateMethoxy group onlyAnticancer activity
Methyl 3-hydroxy-5-methylanthranilateAdditional methyl groupAntimicrobial properties

This comparison illustrates how variations in functional groups can significantly influence biological activity and reactivity profiles.

Properties

IUPAC Name

methyl 3-hydroxy-4-methoxy-2,6-dinitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O8/c1-18-5-3-4(10(14)15)6(9(13)19-2)7(8(5)12)11(16)17/h3,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVGAHQOINHARSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C(=C1)[N+](=O)[O-])C(=O)OC)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001186564
Record name Benzoic acid, 3-hydroxy-4-methoxy-2,6-dinitro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001186564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261079-62-2
Record name Benzoic acid, 3-hydroxy-4-methoxy-2,6-dinitro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261079-62-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 3-hydroxy-4-methoxy-2,6-dinitro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001186564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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